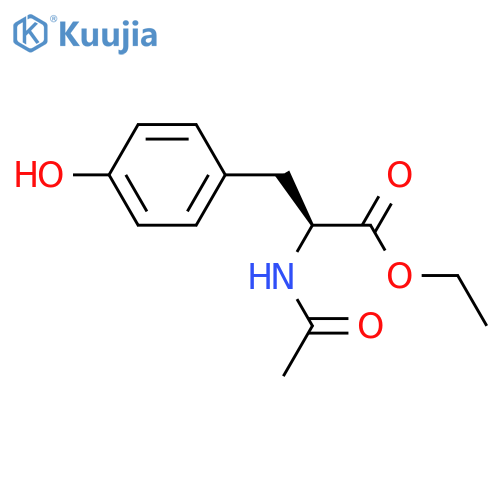

Study on synthesis process of N-acetyl-L-tyrosine ethyl ester

,

Henan Gongye Daxue Xuebao,

2014,

35(6),

72-75